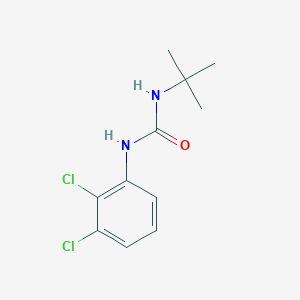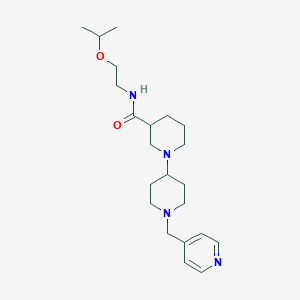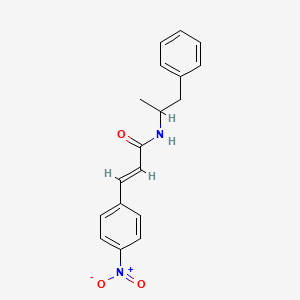
N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been used extensively in agriculture and horticulture. It is a white crystalline solid that is slightly soluble in water and is commonly used to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron has been widely studied for its mode of action and its effects on the environment.
Wirkmechanismus
N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This results in the inhibition of electron transport and the production of ATP, which is necessary for plant growth and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea has been shown to have toxic effects on a variety of non-target organisms, including algae, fish, and invertebrates. It can cause damage to the photosynthetic apparatus in algae and can inhibit the growth and reproduction of aquatic plants. In fish, N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea has been shown to cause changes in liver function and can affect reproduction and development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea is a widely used herbicide, which makes it a useful tool for studying the effects of herbicides on the environment. It is relatively easy to obtain and has a well-established mode of action. However, its toxicity to non-target organisms can make it difficult to use in experiments that involve these organisms.
Zukünftige Richtungen
There are several areas of research that could be explored in the future related to N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea. These include:
1. Developing new herbicides that are less toxic to non-target organisms.
2. Investigating the long-term effects of N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea on soil and water systems.
3. Studying the effects of N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea on microbial communities in soil and water systems.
4. Developing new methods for the removal of N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea from contaminated soil and water.
5. Investigating the potential for N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea to accumulate in food chains and its effects on human health.
In conclusion, N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea is a widely used herbicide that has been extensively studied for its mode of action and its effects on the environment. While it has advantages for scientific research, its toxicity to non-target organisms highlights the need for further research into its effects and the development of less toxic alternatives.
Synthesemethoden
N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea can be synthesized by reacting 2,3-dichloroaniline with tert-butyl isocyanate in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been used as a model compound for studying the fate and transport of herbicides in soil and water systems. N-(tert-butyl)-N'-(2,3-dichlorophenyl)urea has also been used to investigate the effects of herbicides on non-target organisms such as aquatic plants, algae, and fish.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(2,3-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDDTKHLLOYYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5440039.png)
![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5440051.png)
![4-[4-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5440052.png)
![7-{[2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5440062.png)
![3-oxo-3-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)-1-propanol](/img/structure/B5440068.png)
![N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5440077.png)

![ethyl {5-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5440098.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5440100.png)
![9-(3-allyl-4-methoxybenzyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5440101.png)
![3-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methoxy}-2-pyridinamine](/img/structure/B5440121.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5440124.png)
![1-amino-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5440130.png)
